molecular formula C19H24N4O2S B2693483 N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide CAS No. 1112278-06-4

N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide

Cat. No. B2693483
CAS RN: 1112278-06-4
M. Wt: 372.49
InChI Key: APQYHMOEYOUQBC-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide, also known as MPPTA, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research has led to the synthesis of novel compounds derived from N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide, which have shown promising analgesic and anti-inflammatory activities. These compounds were synthesized using different methods and were evaluated for their COX-1/COX-2 inhibition capabilities, demonstrating high inhibitory activity and potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking and Enzyme Inhibitory Activities

Another study focused on the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, demonstrating its potential against various enzymes. The research highlighted the compound's inhibitory activities against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, with specific compounds showing good activity, indicating their potential for therapeutic applications (Virk, Rehman, Abbasi, et al., 2018).

Anticonvulsant Agents

Further research into the direct synthesis of new thio-N-acetamides derivatives of N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide revealed potential anticonvulsant activities. The study involved synthesizing thioacetamide derivatives and evaluating their affinity with anticonvulsant biotargets through molecular docking, showing moderate anticonvulsant activity and offering insights into new therapeutic agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-25-16-7-5-15(6-8-16)12-20-18(24)13-26-19-11-17(21-14-22-19)23-9-3-2-4-10-23/h5-8,11,14H,2-4,9-10,12-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQYHMOEYOUQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

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